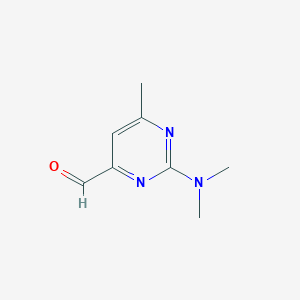

2-(Dimethylamino)-6-methylpyrimidine-4-carbaldehyde

Overview

Description

The compound is a derivative of pyrimidine, which is a basic aromatic ring consisting of nitrogen and carbon atoms. It’s commonly found in many bioactive molecules, including nucleic acids and vitamins .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 2-(Dimethylamino)ethyl methacrylate are synthesized through radical polymerization .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and functional groups would influence its properties .Scientific Research Applications

Non-Linear Optic Applications

A study by Hrobárik et al. (2004) discusses the preparation of novel push-pull benzothiazole derivatives with reverse polarity, starting from a compound structurally similar to 2-(Dimethylamino)-6-methylpyrimidine-4-carbaldehyde. These derivatives exhibit potential non-linear optical properties, which were studied using the EFISH method, indicating their application in the field of optics and photonics Hrobárik et al., 2004.

Synthesis of Heterocyclic Compounds

Wannebroucq et al. (2016) explored reactions and interactions between peri-groups in 1-dimethylamino-naphthalene salts, leading to the formation of a “through space” amide. This research highlights the synthetic utility of dimethylamino-substituted compounds in creating novel heterocyclic structures, which could be applied in the development of new pharmaceuticals or materials Wannebroucq et al., 2016.

Organometallic Chemistry

Research by Shearer et al. (1980) on the crystal and molecular structure of dimethylindium-pyridine-2-carbaldehyde oximate provides insights into the coordination chemistry of organometallic complexes. Such studies are fundamental to understanding the reactivity and properties of metal-organic frameworks and catalysts Shearer et al., 1980.

Heterocyclic Stable Compounds Synthesis

Jalilzadeh and Pesyan (2011) discussed a one-pot four-component reaction involving unsymmetrical 1-methylbarbituric acid with various aldehydes, leading to the formation of novel heterocyclic stable compounds. This type of reaction showcases the versatility of dimethylamino-substituted pyrimidines in synthetic organic chemistry Jalilzadeh & Pesyan, 2011.

Mechanism of Action

Future Directions

Properties

IUPAC Name |

2-(dimethylamino)-6-methylpyrimidine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-6-4-7(5-12)10-8(9-6)11(2)3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVCRSFJJXIDZGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloroimidazo[1,2-a]pyrazine](/img/structure/B1529216.png)

![1-(7-Benzyloxy-benzo[1,3]dioxol-5-yl)-propan-2-one](/img/structure/B1529218.png)

![Methyl 7-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1529225.png)

![1-[2-(dimethylamino)ethyl]-5-phenyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1529235.png)

![3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1529236.png)

![2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1529237.png)

![tert-butyl N-[4-(carbamothioylmethyl)phenyl]carbamate](/img/structure/B1529238.png)